molecular formula C14H19BO2 B1290059 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627525-99-9

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1290059
M. Wt: 230.11 g/mol
InChI Key: BXAMYNCWLIRUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and materials science. While the specific compound is not directly studied in the provided papers, related compounds with the dioxaborolane moiety have been investigated for various purposes, such as in the quantitative analysis of lignins , in the synthesis and structural determination of boron-containing compounds , and in the detection of trace ethylene glycol .

Synthesis Analysis

The synthesis of dioxaborolane derivatives typically involves the reaction of boronic acids or their esters with appropriate organic substrates. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by choosing suitable starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives is characterized by the presence of a boron atom within a five-membered ring, which includes two oxygen atoms. The structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was elucidated using single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This information provides insight into the potential geometry and electronic structure of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Chemical Reactions Analysis

Dioxaborolane derivatives are known to participate in various chemical reactions, particularly those involving the boron center. The boron atom can act as a Lewis acid, forming complexes with various nucleophiles. Additionally, these compounds can be involved in derivatization reactions, as demonstrated by the conversion of ethylene glycol to its corresponding cyclic boronate ester using phenyl boronic acid . Such reactivity could be expected from 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. For instance, the crystalline structure of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was determined to be orthorhombic with specific lattice constants . These properties are crucial for understanding the behavior of these compounds under different conditions. The analytical techniques used for the characterization of dioxaborolane derivatives, such as X-ray diffraction and gas chromatography coupled with mass spectrometry , are essential tools for determining their physical and chemical properties.

Safety And Hazards

The safety data sheet for this compound provides important information about its potential hazards. It is recommended to consult a physician and show the safety data sheet to the doctor in attendance in case of exposure .

properties

IUPAC Name

2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAMYNCWLIRUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.